
1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one, also known as BPTQ, is a novel quinoline derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. BPTQ has been studied for its various biological activities, including its ability to inhibit the activity of certain enzymes and its potential as an anticancer agent. In
Mecanismo De Acción
The mechanism of action of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine and leading to increased levels of the neurotransmitter in the brain. This may improve cognitive function in individuals with Alzheimer's disease.
In cancer cells, 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one has been shown to induce apoptosis through multiple pathways, including the activation of caspases and the inhibition of anti-apoptotic proteins. This suggests that 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one may have potential as a chemotherapeutic agent.
Biochemical and Physiological Effects:
1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one has been shown to have a number of biochemical and physiological effects. In addition to its enzyme inhibitory activity and potential as an anticancer agent, 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one has also been shown to have antioxidant activity and to inhibit the production of reactive oxygen species. This suggests that 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one may have potential as a therapeutic agent for conditions associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one is its ability to inhibit the activity of certain enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Further studies are needed to determine the efficacy and safety of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one in treating this condition.
Another area of interest is the development of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one as a chemotherapeutic agent. Studies have shown that 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one can induce apoptosis in cancer cells, but further research is needed to determine its efficacy and safety in treating various types of cancer.
Finally, there is potential for the development of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one as a therapeutic agent for conditions associated with oxidative stress. Further studies are needed to determine the mechanism of action and efficacy of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one in this context.
Conclusion:
In conclusion, 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one is a novel quinoline derivative that has gained attention in the scientific community for its potential as a therapeutic agent. Its ability to inhibit the activity of certain enzymes and induce apoptosis in cancer cells make it an interesting target for further research. While there are limitations to its use in lab experiments, there are several future directions for research on 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one that may lead to the development of new treatments for a variety of conditions.
Métodos De Síntesis
The synthesis of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one involves a multi-step process that begins with the reaction of 2-aminobenzylamine with 4-chloro-3-nitrobenzoic acid. The resulting product is then subjected to reduction and cyclization reactions to form the quinoline core. The final step involves the introduction of the piperidine and tosyl groups to yield 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one.
Aplicaciones Científicas De Investigación
1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one has been studied extensively for its potential as a therapeutic agent. One of the primary areas of research has been its ability to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine and their inhibition has been shown to improve cognitive function in individuals with Alzheimer's disease.
In addition to its enzyme inhibitory activity, 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one has also been studied for its potential as an anticancer agent. Studies have shown that 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one can induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-3-4-12-28-17-24(32(30,31)19-10-8-18(2)9-11-19)25(29)20-15-21(26)23(16-22(20)28)27-13-6-5-7-14-27/h8-11,15-17H,3-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSXUQUOZWCMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2537020.png)
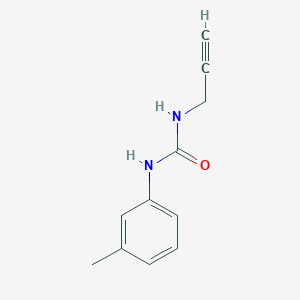
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2537024.png)
![5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2537028.png)

![N-[[3-(Propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2537031.png)
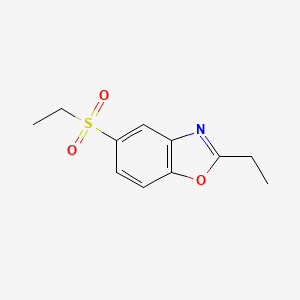
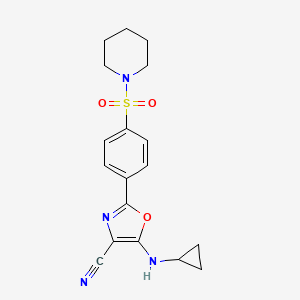


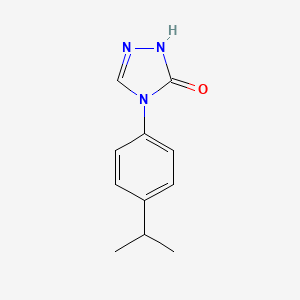
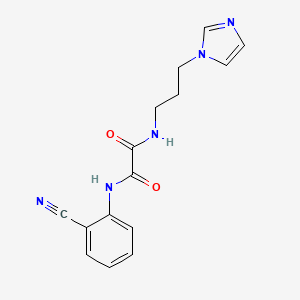
![N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2537040.png)
![8-(4-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)